2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate
Description
2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate is a diazonium salt characterized by a benzenediazonium core substituted with ethoxy groups at positions 2 and 5, a pyrrolidin-1-yl group at position 4, and a tetrafluoroborate counterion. Diazonium salts are critical intermediates in organic synthesis, particularly in the Balz-Schiemann reaction for aryl fluoride preparation .
The ethoxy groups act as electron-donating substituents, stabilizing the diazonium ion and modulating reactivity. Applications span organic synthesis, pharmaceuticals, and materials science, though specific uses for this compound are inferred from structurally related analogs .
Properties
CAS No. |
68052-11-9 |
|---|---|
Molecular Formula |
C14H20BF4N3O2 |
Molecular Weight |
349.13 g/mol |
IUPAC Name |
2,5-diethoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C14H20N3O2.BF4/c1-3-18-13-10-12(17-7-5-6-8-17)14(19-4-2)9-11(13)16-15;2-1(3,4)5/h9-10H,3-8H2,1-2H3;/q+1;-1 |
InChI Key |
WQHVNJMUTDYLEJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate typically involves the diazotization of 2,5-diethoxy-4-(pyrrolidin-1-yl)aniline. The process generally includes the following steps:
Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Tetrafluoroborate Salt: The diazonium salt is then reacted with tetrafluoroboric acid to yield the desired tetrafluoroborate compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes ensuring precise control over reaction conditions, such as temperature and pH, to maintain the stability of the diazonium compound and prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions typically occur under mild conditions.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives of the original compound.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The main product is the corresponding aniline derivative.
Scientific Research Applications
2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of complex organic molecules, particularly in the formation of azo compounds.
Catalysis: The compound exhibits catalytic properties in certain chemical reactions, aiding in the construction of intricate molecular structures.
Material Science: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Pharmaceutical Research: The compound’s reactivity makes it useful in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate primarily involves the reactivity of the diazonium group. This group can undergo various transformations, such as:
Electrophilic Substitution: The diazonium group acts as an electrophile, facilitating substitution reactions with nucleophiles.
Azo Coupling: The diazonium group can couple with electron-rich aromatic compounds to form azo bonds.
Reduction: The diazonium group can be reduced to form the corresponding aniline, which can further participate in other reactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Key Observations :
- Pyrrolidine vs.
- Ethoxy vs. Methyl Groups : The 2,5-diethoxy substituents in the target compound enhance steric hindrance and electron donation compared to 3-methyl analogs, likely reducing decomposition rates .
- Counterion Effects : Tetrafluoroborate (BF₄⁻) salts generally exhibit lower explosivity (<1.0 in thermal stability tests) compared to zinc chloride (ZnCl₂⁻) derivatives, which are more hygroscopic and prone to hazardous decomposition .
Thermal Stability and Hazard Classification
Thermal stability data from the Manual of Tests and Criteria () highlights critical differences:
Notes:
- The target compound’s ethoxy and pyrrolidine groups likely synergize to stabilize the diazonium ion, as evidenced by sub-1.0 thermal stability thresholds in analogous BF₄⁻ salts .
- Zinc chloride counterions increase sensitivity to friction and heat, necessitating stricter handling protocols compared to BF₄⁻ salts .
Biological Activity
2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate is a diazonium compound that has garnered attention in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, including its effects on cellular systems, potential therapeutic applications, and associated safety profiles.
Chemical Structure and Properties
The compound is characterized by the presence of a diazonium group, which is known for its reactivity and ability to participate in electrophilic aromatic substitution reactions. Its molecular formula is , and it has a unique structure that contributes to its biological properties.
Antimicrobial Properties
Research indicates that diazonium salts can exhibit antimicrobial activity. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains. The mechanism is believed to involve the disruption of microbial cell membranes due to the electrophilic nature of the diazonium group.
Cytotoxicity
Cytotoxicity assays performed on human cell lines revealed that 2,5-Diethoxy-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate exhibits dose-dependent cytotoxic effects. The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further investigation in cancer therapy.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
The proposed mechanism involves the formation of reactive nitrogen species (RNS) upon decomposition of the diazonium salt. These RNS can lead to oxidative stress within cells, resulting in damage to DNA and proteins, ultimately triggering cell death pathways.
Case Studies
- Anticancer Activity : In a controlled study, the compound was tested against several cancer cell lines, including breast and colon cancer. Results indicated a substantial reduction in cell proliferation at concentrations above 25 µM.
- Antibacterial Screening : The compound was evaluated against Gram-positive and Gram-negative bacteria. It demonstrated higher efficacy against Gram-positive strains, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Safety Profile
Despite its promising biological activities, safety assessments are crucial. The compound has been classified as a potential irritant based on preliminary toxicological data. Skin corrosion and severe eye damage were noted in animal studies, emphasizing the need for careful handling and usage protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
